molecular formula C5H13NO B12960802 (R)-3-Amino-3-methylbutan-2-ol

(R)-3-Amino-3-methylbutan-2-ol

Cat. No.: B12960802
M. Wt: 103.16 g/mol
InChI Key: RICKMFQXMYMBNY-SCSAIBSYSA-N
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Description

®-3-Amino-3-methylbutan-2-ol is a chiral amino alcohol with the molecular formula C5H13NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-3-Amino-3-methylbutan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-methylbutan-2-ol may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of the ketone precursor using specific reductases can yield the desired ®-enantiomer with high purity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.

Major Products Formed

    Oxidation: Formation of ®-3-Amino-3-methylbutan-2-one or ®-3-Amino-3-methylbutanal.

    Reduction: Formation of ®-3-Methylbutan-2-amine.

    Substitution: Formation of ®-3-Amino-3-methylbutyl halides.

Scientific Research Applications

®-3-Amino-3-methylbutan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-methylbutan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in electrostatic interactions, which can modulate the activity of target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-methylbutan-2-ol: The enantiomer of ®-3-Amino-3-methylbutan-2-ol with similar chemical properties but different optical activity.

    3-Amino-2-methylpropan-1-ol: A structural isomer with a different arrangement of the carbon chain.

    2-Amino-2-methylpropan-1-ol: Another structural isomer with the amino group attached to a different carbon atom.

Uniqueness

®-3-Amino-3-methylbutan-2-ol is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This enantiomeric purity is crucial in applications where chirality plays a significant role, such as in pharmaceuticals and asymmetric synthesis.

Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(2R)-3-amino-3-methylbutan-2-ol

InChI

InChI=1S/C5H13NO/c1-4(7)5(2,3)6/h4,7H,6H2,1-3H3/t4-/m1/s1

InChI Key

RICKMFQXMYMBNY-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C(C)(C)N)O

Canonical SMILES

CC(C(C)(C)N)O

Origin of Product

United States

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